3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one
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Overview
Description
3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a bromine atom at the third position and a carbonyl group at the second position of the quinoline ring, which is partially hydrogenated. The presence of the bromine atom and the carbonyl group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves the bromination of 5,6,7,8-tetrahydroquinolin-2(1H)-one. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
- Substituted quinoline derivatives.
- Reduced alcohol derivatives.
- Oxidized quinoline derivatives.
Scientific Research Applications
Chemistry: 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential medicinal properties, including antimicrobial, antiviral, and anticancer activities. Researchers explore its interactions with biological targets to develop new drugs.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the context of its use.
Comparison with Similar Compounds
5,6,7,8-tetrahydroquinolin-2(1H)-one: Lacks the bromine atom, resulting in different reactivity and properties.
3-chloro-5,6,7,8-tetrahydroquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.
3-iodo-5,6,7,8-tetrahydroquinolin-2(1H)-one:
Uniqueness: The presence of the bromine atom in 3-bromo-5,6,7,8-tetrahydroquinolin-2(1H)-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs and valuable in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h5H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAVWZJIPPDSAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54968-03-5 |
Source
|
Record name | 3-bromo-1,2,5,6,7,8-hexahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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